molecular formula C17H11Cl3N2O2S B3741482 5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide

5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide

Cat. No.: B3741482
M. Wt: 413.7 g/mol
InChI Key: LBRUGVQFNKCNMH-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Properties

IUPAC Name

5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2O2S/c1-24-15-5-3-9(18)6-12(15)16(23)22-17-21-14(8-25-17)11-4-2-10(19)7-13(11)20/h2-8H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRUGVQFNKCNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dichlorophenyl isothiocyanate with 2-amino-5-chlorobenzamide in the presence of a base such as triethylamine can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are often employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and its substituents can interact with enzymes, receptors, or other proteins, leading to various biological effects. For instance, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide stands out due to its specific substituents, which can influence its biological activity and selectivity. The presence of the 2-methoxybenzamide group, in particular, may enhance its interaction with certain molecular targets, making it a unique and valuable compound for research and potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide

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